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Compound of Interest

Compound Name: Azetidin-3-ylmethanol

Cat. No.: B1282361 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Azetidin-3-ylmethanol and its derivatives are valuable building blocks in medicinal chemistry,

frequently incorporated into novel therapeutic agents to modulate pharmacokinetic and

pharmacodynamic properties. The strained four-membered azetidine ring can influence

molecular conformation, basicity, and metabolic stability. This document provides an in-depth

guide to the core physicochemical properties of Azetidin-3-ylmethanol, along with relevant

synthetic and metabolic pathways.

Core Physicochemical Properties
The following tables summarize the key physicochemical properties of Azetidin-3-ylmethanol
and its commonly used hydrochloride salt. These parameters are crucial for assessing its

behavior in biological and chemical systems.

Table 1: Physicochemical Properties of Azetidin-3-ylmethanol (Free Base)
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Property Value Source(s)

Molecular Formula C₄H₉NO [1][2]

Molecular Weight 87.12 g/mol [1][2]

Physical Form
White to yellow crystalline

powder or solid
[2][3][4]

Boiling Point 154 °C [2]

Density 1.017 g/cm³ [2]

Flash Point 86 °C [2]

pKa (Predicted) 14.82 ± 0.10 [2]

LogP -0.80 to -0.9 [1][5]

Topological Polar Surface Area

(TPSA)
32.26 - 32.3 Å² [1][5]

Solubility
Soluble in Dimethyl sulfoxide

(DMSO)
[6]

Storage Conditions
Store at 2-8°C or -20°C,

protect from light
[2][4]

Table 2: Properties of Azetidin-3-ylmethanol Hydrochloride
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Property Value Source(s)

CAS Number 928038-44-2 [3][7]

Molecular Formula C₄H₁₀ClNO [8]

Molecular Weight 123.58 g/mol [3]

Physical Form
White to almost white powder

or crystal
[3]

Purity >96.0% [3]

Solubility
More water-soluble than the

free base form
[8]

Storage Conditions
Room temperature, store

under inert gas (hygroscopic)

Experimental Protocols and Methodologies
While specific, detailed experimental protocols for the determination of every physicochemical

property of Azetidin-3-ylmethanol are not extensively published in peer-reviewed literature,

the values reported by commercial suppliers are typically determined using standard analytical

methods.

Purity Determination (Argentometric Titration): The purity of the hydrochloride salt is often

determined by argentometric titration. In this method, a solution of the compound is titrated

with a standardized solution of silver nitrate. The chloride ions from the hydrochloride salt

react with silver ions to form a silver chloride precipitate. The endpoint is detected using an

indicator or potentiometrically, allowing for the calculation of the chloride content and thus the

purity of the salt.

Melting and Boiling Points: These are standard thermal analysis techniques. The boiling

point is typically determined by distillation at atmospheric pressure, while the melting point is

measured using a melting point apparatus where the sample is heated at a controlled rate

until it transitions from solid to liquid.
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LogP (Octanol-Water Partition Coefficient): This value, critical for predicting drug absorption

and membrane permeability, is commonly determined using the shake-flask method. The

compound is dissolved in a mixture of n-octanol and water, the phases are separated, and

the concentration of the compound in each phase is measured, typically by UV-Vis

spectroscopy or HPLC. The logarithm of the ratio of the concentrations is the LogP value.

Computational models are also frequently used for prediction.[5]

pKa Determination: The acid dissociation constant is typically measured by potentiometric

titration. A solution of the compound is titrated with a strong acid or base, and the pH is

monitored with a pH meter. The pKa is determined from the titration curve, often as the pH at

which the compound is half-ionized.

Synthesis and Metabolism
Synthesis Pathway

Azetidin-3-ylmethanol hydrochloride is commonly synthesized from its N-Boc protected

precursor, 1-Boc-3-(hydroxymethyl)azetidine. The process involves the deprotection of the

amine using a strong acid, such as hydrogen chloride in dioxane.

1-Boc-3-(hydroxymethyl)azetidine
HCl in Dioxane

Dichloromethane
Azetidin-3-ylmethanol

Hydrochloride

 Boc Deprotection 
 (Room Temp, 20h) 

Click to download full resolution via product page

Caption: Synthesis of Azetidin-3-ylmethanol HCl via Boc deprotection.

This straightforward protocol provides the target compound in high yield.[7] The starting

material, 1-Boc-azetidine-3-yl-methanol, is a key intermediate in various organic syntheses.[6]

Metabolic Pathway

The azetidine ring, while more stable than an aziridine ring, can be a site of metabolic

transformation.[9] Studies on more complex molecules containing an azetidine moiety have

shown that it can undergo cytochrome P450 (CYP)-mediated oxidation at the carbon alpha to
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the nitrogen atom. This oxidation can lead to ring scission, forming reactive aldehyde

metabolites that can be trapped by nucleophiles like glutathione or semicarbazide.[10]
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Caption: General metabolic pathway of azetidine rings via CYP oxidation.

This metabolic liability is a critical consideration in drug design, and understanding this pathway

can guide the development of more stable analogues.[10] Another identified metabolic route,

not involving CYP enzymes, is the direct nucleophilic attack by glutathione on the azetidine

ring, catalyzed by glutathione S-transferases (GSTs), leading to ring-opening.[11] This

highlights the diverse reactivity of the strained azetidine heterocycle in biological systems.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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